molecular formula C21H19ClFN5O2 B10875836 7-(4-chlorobenzyl)-8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(4-chlorobenzyl)-8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10875836
M. Wt: 427.9 g/mol
InChI Key: QGWFRYFYJBUENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-chlorobenzyl)-8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of chlorobenzyl and fluorobenzyl groups attached to a purine core, which is a bicyclic aromatic compound. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with 4-chlorobenzyl chloride and 4-fluorobenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorobenzyl)-8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl and fluorobenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

7-(4-chlorobenzyl)-8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(4-chlorobenzyl)-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The presence of both chlorobenzyl and fluorobenzyl groups in 7-(4-chlorobenzyl)-8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione imparts unique chemical and biological properties. This dual substitution pattern can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19ClFN5O2

Molecular Weight

427.9 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-[(4-fluorophenyl)methylamino]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H19ClFN5O2/c1-26-18-17(19(29)27(2)21(26)30)28(12-14-3-7-15(22)8-4-14)20(25-18)24-11-13-5-9-16(23)10-6-13/h3-10H,11-12H2,1-2H3,(H,24,25)

InChI Key

QGWFRYFYJBUENH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.